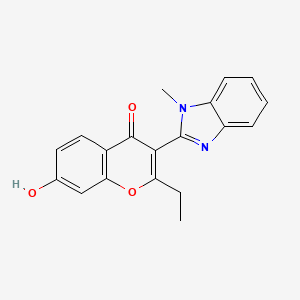

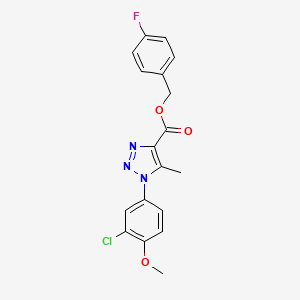

2-ethyl-7-hydroxy-3-(1-methyl-1H-1,3-benzodiazol-2-yl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

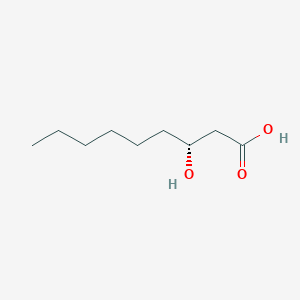

“2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is a compound that belongs to the chromanone family . Chromanones are important heterobicyclic compounds that act as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . They exhibit significant variations in biological activities .

Synthesis Analysis

The synthesis of chromanone derivatives has attracted the attention of many research groups . Based on the Pechmann coumarin synthesis method, an effective method to synthesize 7-hydroxy-4-substituted coumarin derivatives has been developed . The synthesis involves the condensation of ethyl 3-oxobutanoate with more nucleophilic resorcinol under the catalysis of different Lewis acids .Molecular Structure Analysis

The molecular structure of “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is characterized by the absence of a double bond between C-2 and C-3, which is a minor difference from chromone but leads to significant variations in biological activities . The 1H-NMR and 13C-NMR spectra of the compound are in total agreement with the suggested structures .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” include the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Stability Factors

The study on the structure and stabilization factors of the ionic associate formed by 2-aminobenzimidazolium cation and 3,3′-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one) anion highlights the importance of the molecular and crystal structures in determining the stability of such compounds. This research could provide insights into the design of new compounds with similar backbones for various applications, including material science and pharmaceuticals (Pankratov et al., 2016).

Synthesis and Electronic Spectra

Another study focuses on the synthesis of 3-hetaryl substituted coumarin derivatives, assessing their potential as fluorescent probes due to their distinctive absorption and fluorescence characteristics. These properties make them candidates for use in molecular biology and medicine, particularly in imaging and diagnostic applications (Deligeorgiev et al., 2008).

Antioxidative and Anti-inflammatory Properties

Research into highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia reveals significant antioxidative and anti-inflammatory properties. These findings suggest potential applications in developing natural anti-inflammatory and antioxidant agents, which could be beneficial in treating various inflammatory diseases and conditions (Makkar & Chakraborty, 2018).

Catalysis and Synthetic Applications

The use of starch solution as a catalyst in the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives represents an eco-friendly and efficient method for producing these compounds. Such synthetic approaches are crucial for pharmaceutical applications, highlighting the potential for developing new drugs and therapeutic agents with minimized environmental impact (Hazeri et al., 2014).

Antimicrobial and Antioxidant Activities

The study on the synthesis, characterization, and analysis of electrochemical and biological activities of metal complexes of 3-(2-hydroxybenzoyl)-2H-chromen-2-one underscores the antimicrobial and antioxidant potential of these compounds. This research lays the groundwork for the development of new antimicrobial agents that could address the growing concern of antibiotic resistance (Belkhir-Talbi et al., 2019).

Wirkmechanismus

While the specific mechanism of action for “2-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one” is not explicitly mentioned in the available resources, chromanone derivatives have been tested for various biological properties including anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Eigenschaften

IUPAC Name |

2-ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-3-15-17(18(23)12-9-8-11(22)10-16(12)24-15)19-20-13-6-4-5-7-14(13)21(19)2/h4-10,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYDMJJKEPQMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829666.png)

![5-[(2-methylphenyl)amino]-2,3-dihydro-1,3,4-thiadiazol-2-one](/img/structure/B2829669.png)

![3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate](/img/structure/B2829673.png)

![N-(3-CHLORO-4-FLUOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2829674.png)

![2-[3-[[Methyl(phenylmethoxycarbonyl)amino]methyl]phenoxy]acetic acid](/img/structure/B2829675.png)

![4-{4-[2-(thiophen-2-yl)acetyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione](/img/structure/B2829677.png)

![2-(9-(3-chloro-4-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2829679.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2829680.png)